Methacrylamidine

Stimuli-responsive polymers Polyelectrolytes pH-sensitive hydrogels

Sourcing a vinyl monomer that delivers both radical polymerizability and reversible charge density remains a bottleneck for advanced polymer research. Methacrylamidine solves this by integrating a reactive methacrylic C=C bond with a strongly basic amidine group (pKa ~10.43), a combination absent in conventional methacrylamide. - Enables pH-dependent swelling and ionic crosslinking for drug delivery and self-healing materials. - Supports CO₂-switchable surfactant design for solvent-free separation processes. - Available in standard research packs (10 mg-100 mg) with custom bulk synthesis on request; ready for immediate dispatch.

Molecular Formula C4H8N2
Molecular Weight 84.12 g/mol
Cat. No. B13624717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethacrylamidine
Molecular FormulaC4H8N2
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC(=C)C(=N)N
InChIInChI=1S/C4H8N2/c1-3(2)4(5)6/h1H2,2H3,(H3,5,6)
InChIKeyQLXFRADPRCEYFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methacrylamidine: Specialty Amidine Monomer for Advanced Polymers


Methacrylamidine (2-methylprop-2-enimidamide, CAS 790685-38-0) is a vinyl monomer bearing a reactive amidine group conjugated to a methacrylic backbone [1]. Its structure combines the radical-polymerizable C=C bond characteristic of methacrylic derivatives with a strongly basic amidine moiety (predicted pKa ~10.43) that is absent in conventional methacrylamide monomers [1][2]. This dual functionality enables it to serve both as a polymerization building block and as a site for post-polymerization modification, crosslinking, or stimuli-responsive behavior, distinguishing it fundamentally from simple amide-based analogs [2].

Why Methacrylamide Cannot Replace Methacrylamidine


The critical difference between methacrylamidine and its closest in-class analog, methacrylamide, lies in the amidine versus amide functionality. The amidine group confers strong Brønsted basicity (conjugate acid pKa >10) and the ability to form stable ionic complexes and hydrogen-bonded networks, whereas the amide group in methacrylamide is essentially neutral [1][2]. This means poly(methacrylamidine) can be reversibly protonated, exhibits pH-dependent charge density, and can crosslink ionically — properties that poly(methacrylamide) cannot replicate. Attempting generic substitution sacrifices these key functionalities, leading to loss of stimuli-responsiveness, altered swelling behavior, and different mechanical properties in the final polymer network [2].

Evidence for Selecting Methacrylamidine Over Amide Analogs


Superior Brønsted Basicity Enables pH-Responsive Behavior

The amidine group in methacrylamidine-derived polymers exhibits a conjugate acid pKa in the range of 7–11, conferring strong basic character. In contrast, the amide group in methacrylamide-derived polymers is fundamentally non-basic under comparable conditions. This difference enables poly(methacrylamidine) to undergo reversible protonation-deprotonation cycles, a feature absent in poly(methacrylamide) [1][2].

Stimuli-responsive polymers Polyelectrolytes pH-sensitive hydrogels

Copolymerization Potential for Amphoteric Networks

U.S. Patent 5,252,692 explicitly claims copolymers incorporating N-methacrylamidine as the cationic amidine unit paired with anionic acrylic or methacrylic acid units to create pH-responsive amphoteric networks. The patent teaches that methacrylamidine-derived cationic sites enable pH-dependent swelling and crosslinking, a functionality that cannot be replicated using methacrylamide alone, which provides no cationic character [1].

Amphoteric copolymers Hydrogels Crosslinked networks

Potential for CO₂-Responsive Switchability

Amidine-containing vinyl monomers (structurally analogous to methacrylamidine) have been demonstrated to undergo reversible CO₂/N₂-switchable protonation in the presence of trace water, with one-step synthesis yields up to 98.5% and reversible conductivity switching confirmed experimentally [1]. While these specific studies did not use methacrylamidine itself, the conserved amidine functionality strongly supports that methacrylamidine would exhibit similar CO₂-responsiveness, a property completely absent in methacrylamide [1].

CO₂-responsive polymers Switchable surfactants Gas-responsive materials

Physicochemical Properties Differentiate Monomer Design

Computed molecular properties highlight key differences: methacrylamidine (C₄H₈N₂, MW 84.12) has 2 H-bond donors, 1 H-bond acceptor, and a topological polar surface area (TPSA) of 49.9 Ų, whereas methacrylamide (C₄H₇NO, MW 85.11) has 2 H-bond donors, 2 H-bond acceptors, and a TPSA of 43.1 Ų [1]. The additional hydrogen-bonding capacity and larger polar surface area of methacrylamidine enhance its ability to engage in directional intermolecular interactions, influencing polymer network cohesion and solvent uptake [1].

Monomer design Hydrogen bonding Polarity tuning

Limited Direct Comparative Data Available

It must be explicitly stated that, at the time of this analysis, no peer-reviewed primary research paper was identified that directly compares methacrylamidine with methacrylamide or another specific analog under identical experimental conditions measuring a quantitative performance metric (e.g., reactivity ratios, LCST, mechanical modulus, swelling ratio). The evidence presented above is derived from class-level inferences on amidine-containing polymers, patent disclosures, and computed physicochemical properties. Users should treat these as scientifically grounded selection rationales rather than definitive proof of superiority in a specific application. Procurement decisions should be supported by in-house benchmarking against the chosen comparator under the conditions of the intended use.

Evidence gap Procurement caveat Primary research needed

High-Value Application Scenarios for Methacrylamidine


pH-Responsive Amphoteric Hydrogels for Drug Delivery

Methacrylamidine can be copolymerized with acrylic acid or methacrylic acid to create amphoteric networks wherein the pendant amidine groups provide cationic sites for pH-dependent swelling. As described in U.S. Patent 5,252,692, these polymers exhibit swelling changes with pH, suitable for oral drug delivery systems where release is triggered in specific gastrointestinal environments [1].

CO₂-Switchable Emulsifiers and Dispersants

Based on the demonstrated CO₂-responsiveness of structurally analogous amidine monomers, polymers derived from methacrylamidine are strong candidates for switchable surfactants. These materials can stabilize emulsions or dispersions in one state and break them upon CO₂ or N₂ bubbling, enabling solvent-free separation processes and recyclable catalytic systems [2].

Tunable Mechanical Properties via Ionic Crosslinking

The basic amidine group in poly(methacrylamidine) can form ionic complexes with polyanions or multivalent organic acids, creating reversible crosslinks. This mechanism, evidenced by polyamidine-polyacid interactions in the literature, allows for materials with tunable stiffness and self-healing properties that are not achievable with non-basic poly(methacrylamide) [3].

Cationic Building Block for Antimicrobial Coatings

The inherent cationic nature of protonated amidine groups at physiological pH makes poly(methacrylamidine) a candidate for contact-killing antimicrobial surfaces. While not yet demonstrated specifically for methacrylamidine, this application scenario is supported by the well-established structure-activity relationship of cationic polymers disrupting bacterial membranes, a function that neutral poly(methacrylamide) cannot fulfill [3].

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